allyl 4-oxo-4H-chromene-2-carboxylate
Description
Allyl 4-oxo-4H-chromene-2-carboxylate is a chromene derivative characterized by a bicyclic 4H-chromene core substituted with a ketone group at position 4 and an allyl ester moiety at position 2. Chromenes (benzopyrans) are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and bioimaging due to their fluorescent properties and biological activity . The allyl group may enhance reactivity and biological potency compared to alkyl substituents, as seen in antimicrobial studies ().
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22g/mol |
IUPAC Name |
prop-2-enyl 4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-2-7-16-13(15)12-8-10(14)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2 |
InChI Key |
OQHNKLNDEASRCB-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Canonical SMILES |
C=CCOC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Differences
Chromene-2-carboxylate derivatives vary significantly based on substituents at positions 2, 3, 6, and 5. Key comparisons include:
Table 1: Structural Comparison of Selected Chromene-2-Carboxylate Derivatives
Key Observations :
- Substituent Position: The allyl ester at C2 (vs. C3 in ) likely results in distinct electronic and steric profiles.
- Conformational Flexibility : Ethyl esters (e.g., ) adopt a trans conformation with a slight twist (9–21°), whereas allyl esters may introduce greater conformational flexibility due to the unsaturated bond .
Antimicrobial Potency
- Allyl vs. Propyl/ethyl Derivatives : Allyl-substituted chromenes exhibit superior antimicrobial activity compared to propyl or ethyl analogs. For example, allyl derivatives of thymol and carvacrol showed enhanced efficacy against planktonic cells and biofilms, attributed to the allyl group’s electron-withdrawing effects and increased membrane permeability .
- Electron-Donating Groups: Compounds with methoxy or diethylamino groups (e.g., ) demonstrate reduced potency compared to allyl derivatives, as strong electron-donating groups may hinder interactions with microbial targets .
Supramolecular Interactions
- Hydrogen Bonding : Ethyl and allyl esters form C–H⋯O hydrogen bonds, but allyl groups may introduce additional π-π stacking interactions due to unsaturation .
- Packing Efficiency : Ethyl derivatives with planar conformations pack more efficiently, whereas allyl derivatives may exhibit looser packing, affecting solubility and melting points .
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